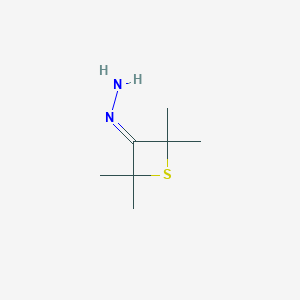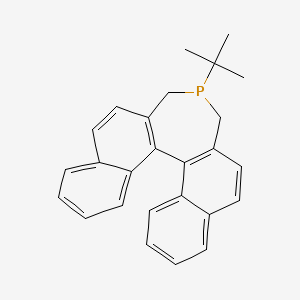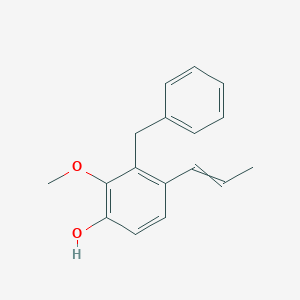
3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, a methoxy group, and a prop-1-en-1-yl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the methylation of isoeugenol using dimethyl sulfate in the presence of potassium hydroxide . The reaction conditions include stirring the mixture and distilling the resulting oil layer to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures, such as proper handling of reagents and control of reaction parameters, are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: It has been investigated for its anti-inflammatory and anti-arthritic properties.
Industry: The compound is used in the formulation of fragrances and flavorings due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol involves the inhibition of specific molecular targets and pathways. For instance, it inhibits the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and neurodegeneration . The compound also affects the expression of neuroinflammatory proteins such as ionized calcium binding adaptor molecule 1 (Iba1) and glial fibrillary acidic protein (GFAP) .
Comparison with Similar Compounds
Similar Compounds
Anethole: Anethole is a similar compound with a methoxy group and a propenyl group attached to a benzene ring.
4-(1-Propenyl)-2,6-dimethoxyphenol: This compound shares structural similarities with 3-Benzyl-2-methoxy-4-(prop-1-en-1-yl)phenol.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88841-35-4 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3-benzyl-2-methoxy-4-prop-1-enylphenol |
InChI |
InChI=1S/C17H18O2/c1-3-7-14-10-11-16(18)17(19-2)15(14)12-13-8-5-4-6-9-13/h3-11,18H,12H2,1-2H3 |
InChI Key |
WFRCPNXSMSYDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C(=C(C=C1)O)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
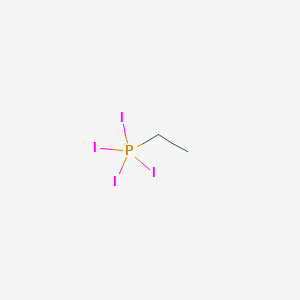
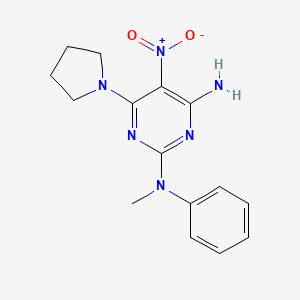
![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)
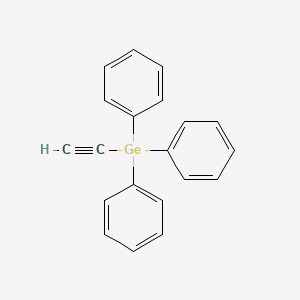
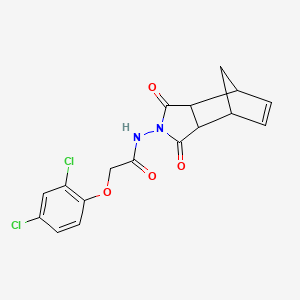
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
